Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride
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Overview
Description
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the trimethoxyphenyl group. The final step involves the formation of the acetamide moiety and the addition of the diethylamino group. Common reagents used in these reactions include thionyl chloride, diethylamine, and trimethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as an anti-tumor agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the mitotic spindle formation, resulting in cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl indanone derivatives: These compounds also target tubulin and exhibit similar microtubule destabilizing properties.
Ellagic acid derivatives: Known for their antiplasmodial activity and ability to inhibit haematin formation.
Uniqueness
Acetamide, 2-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its specific structure that combines a thiadiazole ring with a trimethoxyphenyl group, providing distinct pharmacological properties and making it a valuable compound for further research and development .
Properties
CAS No. |
154662-54-1 |
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Molecular Formula |
C17H25ClN4O4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N4O4S.ClH/c1-6-21(7-2)10-14(22)18-17-20-19-16(26-17)11-8-12(23-3)15(25-5)13(9-11)24-4;/h8-9H,6-7,10H2,1-5H3,(H,18,20,22);1H |
InChI Key |
NSXJQKKFFAOFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
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